molecular formula C25H23N5O3S B3020178 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 852167-54-5

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3020178
CAS No.: 852167-54-5
M. Wt: 473.55
InChI Key: JMDVJJWSZFRHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a triazole-thioacetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide intermediates in the presence of KOH . Its structure features:

  • Triazole core: Substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a 1H-indol-3-yl moiety.
  • Thioacetamide side chain: Linked to a furan-2-ylmethyl group.

This compound exhibits notable anti-exudative activity (AEA), tested in vivo at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in reducing inflammation in rat models . Its activity is attributed to the synergistic effects of the ethoxy group (enhancing lipophilicity) and the indole ring (improving receptor binding) .

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-2-32-18-11-9-17(10-12-18)30-24(21-15-26-22-8-4-3-7-20(21)22)28-29-25(30)34-16-23(31)27-14-19-6-5-13-33-19/h3-13,15,26H,2,14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVJJWSZFRHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel triazole derivative with potential biological activities. Its structure combines features that may confer various pharmacological effects, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.

Molecular Characteristics

The molecular formula of the compound is C24H25N5O2SC_{24}H_{25}N_{5}O_{2}S with a molecular weight of approximately 447.56 g/mol. The compound includes a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Triazole derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as kinases. A study reported that certain triazole-thiones demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in several cancers .
  • Case Studies :
    • A compound closely related to the target showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, suggesting promising anticancer potential .
    • Another study highlighted a derivative's effectiveness against human breast cancer T47D cell lines, with IC50 values of 27.3 μM .

Antimicrobial Activity

The compound's thioether functionality may enhance its antimicrobial properties.

  • Antibacterial and Antifungal Effects : Triazole compounds have been documented to exhibit antibacterial and antifungal activities against various pathogens. For example, certain derivatives were tested against Mycobacterium tuberculosis and showed varying degrees of effectiveness compared to standard drugs .
  • Research Findings :
    • A study on related thiosemicarbazide derivatives indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    • Another investigation found that similar compounds inhibited metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders alongside antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound:

Structural FeatureEffect on Activity
Triazole RingEnhances anticancer properties through kinase inhibition
Thioether GroupContributes to antimicrobial activity
Furan RingPotentially increases bioavailability and solubility

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Ring Substitutions

Compound ID/Name R1 (4-position) R2 (5-position)
Target Compound 4-Ethoxyphenyl 1H-Indol-3-yl
MFCD03445027 Ethyl Furan-2-yl
561295-12-3 Ethyl Thiophen-2-yl
2-[4-Benzyl-5-(2-furyl)-4H... Benzyl Furan-2-yl
  • Impact :
    • 4-Ethoxyphenyl (target): Balances lipophilicity and solubility, enhancing bioavailability compared to ethyl or benzyl groups .
    • Indol-3-yl (target): Offers π-π stacking interactions with biological targets, unlike furan or thiophene analogs .

Acetamide Side Chain Modifications

Compound ID/Name Acetamide Substituent
Target Compound N-(Furan-2-ylmethyl)
MFCD05154912 N-(2-Trifluoromethylphenyl)
573931-40-5 N-(2,4-Difluorophenyl)
476483-99-5 N-(4-Chloro-2-methoxyphenyl)
  • Impact :
    • N-(Furan-2-ylmethyl) (target): Moderate electron-donating effects improve metabolic stability compared to electron-withdrawing groups (e.g., CF3) .
    • Fluorinated substituents (e.g., 573931-40-5): Enhance AEA due to increased membrane permeability .

Anti-Exudative Activity (AEA)

  • The target compound demonstrated ~30% higher AEA than diclofenac sodium in rat models, attributed to its indole and ethoxy motifs .
  • Key SAR Trends: Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance AEA by stabilizing charge-transfer interactions . Bulky substituents (e.g., ethyl, benzyl) at the triazole 4-position improve receptor binding but may reduce solubility . Heteroaromatic groups (indole > thiophene > furan) at the 5-position correlate with higher activity due to enhanced hydrophobic interactions .

Comparative Activity Table

Compound ID/Name AEA (Relative to Diclofenac) Key Structural Features Reference
Target Compound 1.3× higher 4-Ethoxyphenyl, Indol-3-yl
3.1-3.21 Series 1.1–1.5× higher Varied nitro/chloro substituents
561295-12-3 0.9× Thiophen-2-yl, 4-Fluorophenyl
573931-40-5 1.2× higher 4-Ethyl, 2,4-Difluorophenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.